3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one
Description
3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a bicyclic quinolinone core (a fused benzene and pyridone ring). Key structural features include:
- Fluorine atom at position 7, a common substituent in bioactive compounds due to its electronegativity and ability to modulate electronic and pharmacokinetic properties.
This compound is of interest in medicinal chemistry, particularly in antimicrobial and CNS-targeted drug discovery, given the pharmacophore similarities to fluoroquinolones and neuroactive quinolinones .
Properties
IUPAC Name |
3-(aminomethyl)-7-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8/h1-4H,5,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGNVBHSPVERES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640590 | |
| Record name | 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-62-1 | |
| Record name | 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atom, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on the Quinolinone Core
The table below compares key structural analogs and their substituent-driven properties:
Key Comparisons
Fluorine vs. Methyl at C7: The target compound’s 7-fluoro group enhances electronegativity, improving interactions with bacterial DNA gyrase (common in fluoroquinolones) .
Aminomethyl vs. Benzylaminomethyl at C3: The aminomethyl group (-CH₂NH₂) in the target compound offers moderate polarity, balancing solubility and membrane permeability. Benzylaminomethyl (-CH₂NHBz) in significantly increases lipophilicity, which may enhance CNS activity but reduce aqueous solubility .
Halogenation Patterns :
- Dual halogenation (e.g., 5,7-difluoro in ) amplifies electronic effects, often correlating with enhanced antimicrobial activity. However, this may also increase toxicity risks .
- Chloro-fluoro combinations () provide a balance between steric bulk and electronic effects, favoring broad-spectrum activity .
Research Findings and Implications
- Antimicrobial Activity: Fluoroquinolone analogs () demonstrate that fluorine at C7 and small polar groups at C3 (e.g., aminomethyl) correlate with lower MIC values against Gram-negative pathogens. The target compound’s structure aligns with these trends .
- Solubility and Bioavailability: The aminomethyl group in the target compound likely improves water solubility compared to benzylaminomethyl analogs, as seen in SAR studies of similar quinolinones .
- Metabolic Stability: Cyclopropyl substituents () and fluorination (target compound) are known to reduce cytochrome P450-mediated metabolism, suggesting favorable pharmacokinetics .
Biological Activity
3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one is a synthetic compound belonging to the quinolone family, known for its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Antibacterial Activity
This compound has been studied for its effectiveness against various bacterial strains. Research indicates that it exhibits potent activity against Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae.
Minimum Inhibitory Concentration (MIC) Values
The following table summarizes the MIC values of this compound against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli WT | 0.06 |
| E. coli ΔacrB | 0.25 |
| K. pneumoniae WT | 0.5 |
| P. aeruginosa WT | 4 |
These results indicate that the compound is significantly more effective against E. coli than against P. aeruginosa, suggesting a targeted antibacterial profile .
The mechanism of action for this compound primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death .
Structure-Activity Relationship (SAR)
Research has shown that modifications at the C7 position of the quinolone scaffold enhance antibacterial potency. The introduction of a fluorine atom at this position has been associated with improved activity against various bacterial strains due to enhanced binding affinity and increased lipophilicity, facilitating better membrane penetration .
Cytotoxicity and Safety Profile
While this compound demonstrates significant antibacterial activity, it also exhibits moderate cytotoxic effects on human cell lines. The following table outlines the cytotoxicity observed in various cell lines:
| Cell Line | EC50 (µM) |
|---|---|
| HepG2 | 82 |
| K562 | 40 |
| MT4 | 29 |
These findings suggest that while the compound is effective against bacteria, further studies are needed to assess its safety and therapeutic window for potential clinical applications .
Case Studies
In a study investigating the efficacy of this compound in vivo, researchers found that it effectively reduced bacterial load in infected animal models, confirming its potential as a therapeutic agent against resistant bacterial infections .
Additionally, another study highlighted its protective effects against cisplatin-induced ototoxicity in zebrafish and rat models, suggesting broader therapeutic applications beyond antibacterial use . The compound was shown to inhibit apoptosis and reduce oxidative stress markers in these models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
